molecular formula C13H17NO4 B12079832 3-Methoxy-4-(morpholinomethyl)benzoic acid

3-Methoxy-4-(morpholinomethyl)benzoic acid

Cat. No.: B12079832
M. Wt: 251.28 g/mol
InChI Key: ZYWNCIXYPDSTMI-UHFFFAOYSA-N
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Description

3-Methoxy-4-(morpholinomethyl)benzoic acid: is an organic compound with a complex structure that includes a methoxy group, a morpholinomethyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(morpholinomethyl)benzoic acid typically involves multiple steps:

    Starting Material: The synthesis often begins with 3-methoxybenzoic acid.

    Morpholine Addition: The formylated intermediate is then reacted with morpholine in the presence of a catalyst such as p-toluenesulfonic acid to form the morpholinomethyl derivative.

    Oxidation: The final step involves oxidation to convert the intermediate to the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety, potentially forming alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Methoxy-4-(morpholinomethyl)benzoic acid can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations.

Biology

The compound may be explored for its potential biological activity. The presence of the morpholine ring, in particular, is of interest in medicinal chemistry for the development of pharmaceuticals.

Medicine

Potential applications in drug development include its use as a scaffold for designing new therapeutic agents. The compound’s structure allows for modifications that can enhance biological activity and selectivity.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Methoxy-4-(morpholinomethyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Lacks the morpholinomethyl group, making it less versatile in terms of chemical reactivity.

    4-Morpholinomethylbenzoic acid: Lacks the methoxy group, which can affect its solubility and reactivity.

    3-Hydroxy-4-methoxybenzoic acid: Contains a hydroxy group instead of a morpholinomethyl group, leading to different chemical properties.

Uniqueness

3-Methoxy-4-(morpholinomethyl)benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-methoxy-4-(morpholin-4-ylmethyl)benzoic acid

InChI

InChI=1S/C13H17NO4/c1-17-12-8-10(13(15)16)2-3-11(12)9-14-4-6-18-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16)

InChI Key

ZYWNCIXYPDSTMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CN2CCOCC2

Origin of Product

United States

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